B1191851 SU11657

SU11657

Katalognummer B1191851
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

Wissenschaftliche Forschungsanwendungen

Enhancing Radiosensitivity in Meningioma Cells

SU11657, a multireceptor tyrosine kinase inhibitor, has been shown to enhance the radiosensitivity of human meningioma cells. This was observed in primary human meningioma cells treated with SU11657 in combination with irradiation. The study demonstrated that SU11657 alone and in combination with radiation reduced cell proliferation and clonogenic survival in both atypical and benign meningioma cells. The radiosensitization effects were more pronounced in atypical meningioma cells compared to benign ones, suggesting a potential clinical application for SU11657 in meningioma treatment (Milker-Zabel et al., 2008).

Trimodal Cancer Treatment

SU11657 was part of a study investigating the effects of a trimodal cancer treatment strategy combining antiangiogenesis, chemotherapy, and radiotherapy. The study found that the combination of SU11657 with Pemetrexed (a chemotherapy drug) and ionizing radiation had superior effects in inhibiting tumor growth and angiogenesis compared to single or dual therapy combinations. This suggests that SU11657 could be a key component in enhancing the efficacy of cancer treatment regimens (Huber et al., 2005).

Treatment of TEL-PDGFRB-induced Myeloproliferative Disease

SU11657 has been shown to induce complete remission in mice with TEL-PDGFRB-induced myeloproliferative disease, a type of hematologic malignancy. The study demonstrated that daily oral administration of SU11657 significantly suppressed myeloproliferation and prolonged survival in mice. This indicates the potential of SU11657 as a therapeutic agent in hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

Inhibiting Tumor Growth and Angiogenesis in Neuroblastoma

SU11657 was found to inhibit tumor growth and angiogenesis in experimental neuroblastomas in mice. The study focused on a variety of human neuroblastoma xenografts, demonstrating significant growth inhibition with SU11657 treatment. This research suggests that SU11657 may be beneficial in treating rapidly growing and highly vascularized solid tumors, like neuroblastomas (Bäckman & Christofferson, 2005).

Sensitivity of Pediatric AML to SU11657

In pediatric acute myeloid leukemia (AML), particularly in samples with FLT3 and KIT mutations, SU11657 showed significant cytotoxicity, suggesting its potential utility in treating this type of leukemia. The study found that FLT3 and KIT mutated samples were more sensitive to SU11657 compared to wild-type samples, highlighting the importance of considering genetic factors in treatment strategies (Goemans et al., 2010).

Increasing Survival in Leukemic Mice

SU11657, in combination with chemotherapy (doxorubicin), was found to increase survival in leukemic mice. This study suggests that targeted therapy using SU11657 can enhance the efficacy of traditional chemotherapies in acute myeloid leukemia (AML) (Lee, Ševčíková, & Kogan, 2007).

Inhibition of KIT Phosphorylation in Canine Tumors

SU11654, a similar compound to SU11657, was effective in inhibiting KIT phosphorylation in canine mast cell tumors. This highlights the potential of SU11657 in treating cancers with abnormal KIT activity, not just in human cases but also in veterinary oncology (Pryer et al., 2003).

Eigenschaften

Produktname

SU11657

Aussehen

Solid powder

Synonyme

SU11657;  SU11657;  SU11657.; NONE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.